molecular formula C21H23N3O4S B2857371 N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide CAS No. 1006288-94-3

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2857371
CAS No.: 1006288-94-3
M. Wt: 413.49
InChI Key: NXEHIKRTXDBZTB-VOTSOKGWSA-N
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Description

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[45]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide typically involves multiple steps. One common route includes the initial formation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, followed by its functionalization to introduce the thiazole and cinnamamide moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of analogs with different functional groups.

Scientific Research Applications

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole moieties that exhibit comparable reactivity and applications.

    Cinnamamide derivatives: Compounds with cinnamamide structures that share similar properties and uses.

Uniqueness

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide stands out due to its unique combination of structural features, which confer distinct reactivity and potential applications. Its spirocyclic structure, in particular, provides enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-18(7-6-16-4-2-1-3-5-16)23-20-22-17(15-29-20)14-19(26)24-10-8-21(9-11-24)27-12-13-28-21/h1-7,15H,8-14H2,(H,22,23,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEHIKRTXDBZTB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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